molecular formula C14H11N5OS B11973835 4-(((3-Mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol

4-(((3-Mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol

Cat. No.: B11973835
M. Wt: 297.34 g/mol
InChI Key: RXEQWFZHXUMAIH-LZYBPNLTSA-N
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Description

4-(((3-Mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol is a complex organic compound characterized by its unique structure, which includes a triazole ring, a pyridine ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(((3-Mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol typically involves multiple steps. One common method includes the reaction of 2-mercapto-5-(3-pyridinyl)-1,3,4-oxadiazoles with hydrazine hydrate at reflux . Another approach involves treating hydrazides of picolinic, nicotinic, and isonicotinic acids with carbon disulfide in ethanolic potassium hydroxide, followed by the reaction of N-acyl-dithiocarbazates with hydrazine hydrate .

Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(((3-Mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated phenols.

Scientific Research Applications

4-(((3-Mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(((3-Mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4-(((3-Mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol is unique due to its combination of a triazole ring, pyridine ring, and phenol group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H11N5OS

Molecular Weight

297.34 g/mol

IUPAC Name

4-[(E)-(4-hydroxyphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H11N5OS/c20-12-5-3-10(4-6-12)8-16-19-13(17-18-14(19)21)11-2-1-7-15-9-11/h1-9,20H,(H,18,21)/b16-8+

InChI Key

RXEQWFZHXUMAIH-LZYBPNLTSA-N

Isomeric SMILES

C1=CC(=CN=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)O

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)O

Origin of Product

United States

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